molecular formula C18H13ClN4O3S B12224713 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone

3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone

Cat. No.: B12224713
M. Wt: 400.8 g/mol
InChI Key: ZPZMUYKLUQEYBK-UHFFFAOYSA-N
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Description

3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and a pyridinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the core pyrazole ringCommon reagents used in these steps include thionyl chloride, sodium hydride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone represents a novel class of thienopyrazole derivatives. These compounds have garnered attention due to their potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Thienyl Group : The presence of a chloro-substituted thienyl moiety contributes to the compound's lipophilicity and potential receptor interactions.
  • Pyrazole Ring : Known for its diverse biological activities, the pyrazole structure can modulate various signaling pathways.
  • Pyridinone Component : This part of the molecule may enhance binding affinity to biological targets.

Antioxidant Activity

Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, a study assessing the effects of synthesized thieno[2,3-c]pyrazole compounds on erythrocytes showed that these compounds could mitigate oxidative stress induced by 4-nonylphenol in fish models. The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls, indicating protective effects against oxidative damage .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound 7a12 ± 1.03
Compound 7b0.6 ± 0.16
Compound 7e28.3 ± 2.04
Compound 829.1 ± 3.05

Anticancer Activity

Thienopyrazole derivatives have also shown promise in anticancer research. A study indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory potential of thienopyrazole compounds has been investigated through their ability to inhibit phosphodiesterase (PDE) activity, particularly PDE7, which is implicated in inflammatory responses. Inhibitors of PDE7 are considered beneficial for treating allergic and immunological diseases .

Case Study: Antioxidant Effects in Aquatic Species

A notable case study involved the administration of thieno[2,3-c]pyrazole compounds to African catfish (Clarias gariepinus) exposed to environmental toxins. The study found that these compounds significantly reduced the incidence of erythrocyte malformations caused by oxidative stress from pollutants .

Case Study: Cancer Cell Line Inhibition

In vitro assays conducted on various cancer cell lines demonstrated that specific thienopyrazole derivatives could reduce viability and induce apoptosis in treated cells compared to controls. This suggests a potential therapeutic application in oncology .

Properties

Molecular Formula

C18H13ClN4O3S

Molecular Weight

400.8 g/mol

IUPAC Name

3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(furan-3-carbonyl)pyrazol-3-yl]-1H-pyridin-2-one

InChI

InChI=1S/C18H13ClN4O3S/c19-15-4-3-12(27-15)9-21-16-8-14(13-2-1-6-20-17(13)24)22-23(16)18(25)11-5-7-26-10-11/h1-8,10,21H,9H2,(H,20,24)

InChI Key

ZPZMUYKLUQEYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NN(C(=C2)NCC3=CC=C(S3)Cl)C(=O)C4=COC=C4

Origin of Product

United States

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